Grubbs Catalyst, 3nd Generation

Catalog No.
S3149067
CAS No.
900169-53-1
M.F
C38H41Br2Cl2N4Ru
M. Wt
885.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grubbs Catalyst, 3nd Generation

CAS Number

900169-53-1

Product Name

Grubbs Catalyst, 3nd Generation

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine

Molecular Formula

C38H41Br2Cl2N4Ru

Molecular Weight

885.55

InChI

InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2

InChI Key

KKLLATVRSSMPKM-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br

Solubility

not available
  • Increased Functional Group Tolerance: This catalyst can be used in the presence of a wider range of functional groups, which are chemical moieties that can influence the reactivity of a molecule. This broad tolerance allows researchers to perform OM reactions on more complex molecules relevant to drug discovery and materials science [].
  • Enhanced Activity and Stability: Compared to earlier generations, the 3rd generation Grubbs Catalyst exhibits higher activity, meaning reactions proceed faster and require less catalyst. Additionally, it demonstrates improved stability under various reaction conditions, allowing for more control over the reaction process [].
  • Stereoselectivity: The catalyst can be designed to control the stereochemistry, or 3D arrangement of atoms, of the newly formed double bond. This stereochemical control is crucial for synthesizing molecules with specific biological activity [].

These advancements have made the Grubbs Catalyst, 3rd Generation, an indispensable tool for researchers in various scientific disciplines:

  • Organic Synthesis: This catalyst is used extensively for the synthesis of complex organic molecules, including natural products, pharmaceuticals, and functional materials. Its ability to form specific carbon-carbon double bonds allows for efficient construction of intricate molecular architectures [, ].
  • Polymer Science: OM reactions mediated by the 3rd generation Grubbs Catalyst are employed in the design and synthesis of novel polymers with tailored properties. These polymers find applications in areas like drug delivery, electronics, and advanced materials [].
  • Materials Chemistry: Researchers utilize this catalyst to create new materials with specific functionalities, such as conjugated polymers for organic solar cells or self-assembling molecules for nanotechnology [].

Grubbs Catalyst, 3rd Generation, also known as G-III, is a highly efficient catalyst used in olefin metathesis reactions. It is composed of ruthenium, a transition metal, and features a complex structure with multiple ligands, including bromine and pyridine derivatives. The empirical formula for this compound is C₃₈H₄₀Br₂Cl₂N₄Ru, with a molecular weight of approximately 884.54 g/mol . This generation of Grubbs Catalyst is particularly noted for its enhanced stability and reactivity compared to its predecessors, making it suitable for a wide range of applications in organic synthesis.

The 3rd generation Grubbs catalyst functions through a well-defined mechanism involving several steps []. Briefly, the initiation step involves the loss of one pyridine ligand, creating an opening for the olefin substrate to coordinate with the Ru atom. The catalyst then breaks and reforms the carbon-carbon double bonds in the olefins, leading to the desired products. The labile pyridine ligands contribute to the fast initiation rate of this catalyst generation.

Grubbs Catalyst facilitates olefin metathesis, a reaction that allows the exchange of alkene groups between different olefins. The mechanism typically involves the formation of a ruthenium-alkylidene complex, which can undergo various transformations:

  • Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from linear precursors.
  • Ring-Opening Metathesis Polymerization (ROMP): This involves the polymerization of cyclic olefins to form polymers.
  • Cross-Metathesis (CM): This reaction exchanges substituents between two different olefins.

The kinetics of these reactions have been studied extensively, revealing complex initiation mechanisms that involve both associative and dissociative pathways .

The synthesis of Grubbs Catalyst involves several steps:

  • Preparation of Ruthenium Precursor: The initial step typically involves the formation of a ruthenium complex through the reaction of ruthenium dichloride with phosphine or pyridine ligands.
  • Ligand Exchange: The introduction of bromine and other ligands occurs via ligand exchange reactions.
  • Purification: The final product is purified using techniques such as column chromatography to isolate the active catalyst from by-products.

These methods ensure that the catalyst maintains its high reactivity and stability under various conditions .

Grubbs Catalyst has numerous applications in both academic research and industrial processes:

  • Organic Synthesis: It is widely used for constructing complex organic molecules in pharmaceuticals and fine chemicals.
  • Polymer Chemistry: The catalyst plays a crucial role in producing polymers with specific properties through RCM and ROMP techniques.
  • Material Science: It is utilized in developing advanced materials such as hydrogels and nanocomposites.

The versatility of Grubbs Catalyst makes it invaluable in modern chemistry .

Studies on the interactions of Grubbs Catalyst with various substrates have shown that the catalyst can effectively promote metathesis reactions under mild conditions. Kinetic studies indicate that the presence of certain ligands can significantly influence the reaction rates and product distributions . Additionally, investigations into the catalyst's behavior in different solvents reveal insights into its stability and reactivity profiles.

Several other catalysts are similar to Grubbs Catalyst, particularly those used for olefin metathesis:

Compound NameKey FeaturesUniqueness
Schrock CatalystContains tungsten; used for more challenging metathesis reactionsMore reactive but less stable than Grubbs
First Generation Grubbs CatalystOlder version; less effective than 3rd generationLower efficiency and selectivity
Second Generation Grubbs CatalystImproved stability over first generationLess reactive than 3rd generation

Grubbs Catalyst stands out due to its balance between stability and reactivity, making it suitable for a wider array of conditions compared to other similar compounds .

Dates

Modify: 2024-04-15

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